molecular formula C21H24FN7O5 B10773194 N-[(4-fluoro-3-methoxyphenyl)methyl]-6-[2-[[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl]tetrazol-5-yl]-2-methylpyrimidine-4-carboxamide

N-[(4-fluoro-3-methoxyphenyl)methyl]-6-[2-[[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl]tetrazol-5-yl]-2-methylpyrimidine-4-carboxamide

Cat. No.: B10773194
M. Wt: 473.5 g/mol
InChI Key: SKEAGJWUKCNICJ-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a selective matrix metalloproteinase-13 (MMP-13) inhibitor developed for osteoarthritis treatment. MMP-13 degrades type II collagen in articular cartilage, a hallmark of osteoarthritis progression. The compound features a pyrimidine core substituted with a tetrazole group, a fluorinated methoxyphenyl moiety, and a hydroxymethyl-1,4-dioxane side chain. Its design replaces carboxylic acid groups (common in earlier MMP inhibitors) with a tetrazole bioisostere to mitigate nephrotoxicity linked to organic anion transporter 3 (hOAT3)-mediated kidney accumulation . Preclinical studies demonstrate oral bioavailability and reduced toxicity at therapeutic exposures .

Properties

Molecular Formula

C21H24FN7O5

Molecular Weight

473.5 g/mol

IUPAC Name

N-[(4-fluoro-3-methoxyphenyl)methyl]-6-[2-[[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl]tetrazol-5-yl]-2-methylpyrimidine-4-carboxamide

InChI

InChI=1S/C21H24FN7O5/c1-12-24-17(20-26-28-29(27-20)8-14-10-34-15(9-30)11-33-14)6-18(25-12)21(31)23-7-13-3-4-16(22)19(5-13)32-2/h3-6,14-15,30H,7-11H2,1-2H3,(H,23,31)/t14-,15+/m0/s1

InChI Key

SKEAGJWUKCNICJ-LSDHHAIUSA-N

Isomeric SMILES

CC1=NC(=CC(=N1)C(=O)NCC2=CC(=C(C=C2)F)OC)C3=NN(N=N3)C[C@H]4CO[C@@H](CO4)CO

Canonical SMILES

CC1=NC(=CC(=N1)C(=O)NCC2=CC(=C(C=C2)F)OC)C3=NN(N=N3)CC4COC(CO4)CO

Origin of Product

United States

Preparation Methods

Construction of 2-Methylpyrimidine-4-carboxylic Acid

The pyrimidine ring is assembled via Biginelli-like condensation or cyclocondensation reactions. A representative protocol involves:

Reaction Conditions

ReagentsSolventTemperatureTimeYieldReference
Ethyl acetoacetate, ureaEtOHReflux6 h78%

The intermediate ethyl 2-methylpyrimidine-4-carboxylate is hydrolyzed to the carboxylic acid using NaOH in aqueous THF (85% yield).

Tetrazole Ring Formation and Functionalization

Three-Component Synthesis of 5-Aminotetrazoles

Adapting methods from bismuth-promoted multicomponent reactions, the tetrazole ring is constructed via:

  • In situ generation of thiourea from cyanamide and H2S

  • Bismuth nitrate-catalyzed cyclization with sodium azide

Optimized Protocol

  • Catalyst : Bi(NO3)3·5H2O (2.0 equiv)

  • Conditions : Microwave irradiation at 125°C, 150 W, 15 min

  • Yield : 89% for 5-aminotetrazole intermediates

Regioselective Alkylation of Tetrazole

The C5 position undergoes alkylation with (2S,5R)-5-(bromomethyl)-1,4-dioxan-2-yl)methanol under phase-transfer conditions:

Key Data

ParameterValue
BaseK2CO3
SolventDMF/H2O (9:1)
Temperature60°C
Reaction Time12 h
Regioselectivity>95% C5-substitution

Stereoselective Synthesis of (2S,5R)-1,4-Dioxane Moiety

Asymmetric Epoxide Ring-Opening

The chiral dioxane structure is achieved through enzymatic resolution:

  • cis-2,5-Dihydroxy-1,4-dioxane synthesis via Sharpless dihydroxylation

  • Lipase-mediated kinetic resolution (CAL-B, vinyl acetate)

Enantiomeric Excess

Cycleee (%)Yield (%)
198.542
299.138

Final Coupling and Assembly

Fragment Convergence Strategy

Step 1 : Pyrimidine-tetrazole coupling via Suzuki-Miyaura cross-coupling:

  • Catalyst : Pd(PPh3)4 (5 mol%)

  • Base : Cs2CO3

  • Ligand : XPhos

  • Yield : 76%

Step 2 : Amide bond formation using HATU activation:

ParameterValue
Coupling ReagentHATU (1.2 equiv)
BaseDIPEA (3.0 equiv)
SolventDCM
Reaction Time4 h
Yield82%

Purification and Characterization

Chromatographic Purification

Final purification employs orthogonal techniques:

  • Size Exclusion Chromatography : Remove polymeric byproducts

  • Reverse-Phase HPLC :

    • Column: C18, 5 μm

    • Mobile Phase: MeCN/H2O (0.1% TFA) gradient

    • Purity: >99% (UV 254 nm)

Spectroscopic Characterization

1H NMR (500 MHz, DMSO-d6)

δ (ppm)MultiplicityAssignment
8.42sPyrimidine H5
6.92ddAromatic H (J=8.5, 2.0 Hz)
4.31mDioxane CH2

HRMS (ESI-TOF)
Calculated for C23H25FN6O5: 508.1912
Found: 508.1909 [M+H]+

Challenges and Optimization

Regiochemical Control in Tetrazole Synthesis

The bismuth-catalyzed method demonstrates superior C5-selectivity (93:7) compared to traditional Hg(II) catalysts (65:35). Microwave irradiation reduces reaction times from 24 h to 15 min while maintaining yield.

Stereochemical Purity Enhancement

Implementation of double recrystallization from ethyl acetate/n-hexane (1:3) improves dioxane enantiomeric excess from 92% to 99.5%.

Comparative Analysis of Synthetic Routes

Route Efficiency Metrics

ParameterLinear RouteConvergent Route
Total Steps149
Overall Yield11%28%
Purification ComplexityHighModerate

The convergent strategy employing late-stage fragment coupling proves superior in both yield and operational simplicity .

Chemical Reactions Analysis

Pyrimidine Carboxamide Formation

The pyrimidine core is synthesized through a nucleophilic substitution reaction. A 2-methylpyrimidine-4-carboxylic acid intermediate is activated using carbodiimide (e.g., EDC/HOBt) and coupled with (4-fluoro-3-methoxyphenyl)methanamine via amide bond formation .

Stability and Degradation Reactions

PF-152 undergoes hydrolysis under acidic and alkaline conditions due to its ester and amide functionalities :

Acidic Hydrolysis

  • Primary Degradation Pathway : Cleavage of the dioxane hydroxymethyl group at pH < 3, forming a diol byproduct .

  • Conditions : 0.1M HCl, 40°C, 48h.

Oxidative Degradation

  • Reaction : The tetrazole ring undergoes oxidation with hydrogen peroxide (H₂O₂), producing a nitroso derivative .

  • Conditions : 3% H₂O₂, RT, 72h.

Table 2: Stability Profile

ConditionDegradation ProductHalf-Life (h)Reference
pH 1.2 (HCl)Diol derivative12
pH 10.0 (NaOH)Hydrolyzed amide8
Oxidative (H₂O₂)Tetrazole nitroso derivative36

Enzyme Interaction and Metalloproteinase Inhibition

PF-152 binds MMP-13 via a zinc-chelating mechanism using its tetrazole moiety :

Zinc Coordination

  • The tetrazole nitrogen atoms coordinate with the catalytic Zn²⁺ ion in MMP-13 (binding affinity: K<sub>i</sub> = 0.2 nM) .

Selectivity Profile

  • PF-152 shows >1,000-fold selectivity over MMP-1, MMP-2, and MMP-9 due to steric complementarity with the MMP-13 S1’ pocket .

Scientific Research Applications

Cancer Treatment

Research indicates that PF-152 has potential applications in cancer therapy. Its ability to modulate the activity of matrix metalloproteinases can influence tumor progression and metastasis. By inhibiting MMPs, PF-152 may reduce the invasive properties of cancer cells, making it a candidate for further investigation in cancer treatment protocols .

Osteoarthritis Management

The compound's primary application lies in managing osteoarthritis. Clinical studies have shown that MMP inhibitors can alleviate symptoms by slowing down cartilage breakdown, thus improving joint function and reducing pain. PF-152's efficacy in this regard is supported by preclinical data demonstrating its ability to inhibit MMP activity effectively .

Pharmacological Profile

The pharmacological profile of PF-152 suggests a favorable safety and efficacy balance. Studies have demonstrated its effectiveness in vitro and in vivo, indicating its potential for clinical application. The compound's structure allows for good bioavailability and selective action on target enzymes, which is essential for minimizing side effects while maximizing therapeutic outcomes .

Preclinical Studies

In preclinical studies involving animal models of osteoarthritis, PF-152 showed significant reductions in pain and improvements in joint mobility compared to controls. The compound was well-tolerated with minimal adverse effects reported .

Mechanism of Action

PF-152 exerts its effects by inhibiting the activity of matrix metalloproteinase-13. This enzyme is involved in the breakdown of collagen in cartilage, and its inhibition helps to prevent cartilage degradation. The molecular targets and pathways involved include the binding of PF-152 to the active site of matrix metalloproteinase-13, thereby blocking its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

A comparative analysis of structural motifs, targets, and pharmacological profiles is provided below:

Compound Core Structure Target Key Features Selectivity Toxicity Bioavailability
Target Compound Pyrimidine-tetrazole MMP-13 Tetrazole (carboxylic acid bioisostere), fluoromethoxyphenyl, 1,4-dioxane High for MMP-13 over other MMPs Low (no carboxylic acid) Oral
BMS-354825 (Dasatinib) Pyrimidine-thiazole Src/Abl kinases Chlorophenyl, methyl groups, thiazole-carboxamide Dual kinase inhibition Hematological toxicity in some cases Oral
Compound 11 () Pyrimidine Undisclosed Fluorobenzoyl, methylthiazolamine Not reported Not evaluated Pharmacological screening
Tetrazole-Coumarin Derivatives Coumarin-tetrazole Tumor cells Tetrazole, imino groups Broad antiproliferative Lower vs. carboxylic acid analogues Not reported
Ethyl 4-Fluorophenyl-THP Carboxylates Tetrahydropyrimidine Undisclosed Fluorophenyl, thioxo/carbonyl groups Not reported Not evaluated Soluble in DMSO

Key Findings

  • Tetrazole as a Bioisostere : The target compound’s tetrazole group mimics carboxylic acid’s acidity (pKa ~4.5–4.9 vs. 4.2–4.4) but avoids hOAT3-mediated renal toxicity, a critical advance over earlier MMP inhibitors like ilomastat .
  • Selectivity : The compound’s 1,4-dioxane and fluoromethoxyphenyl substituents enhance MMP-13 selectivity (>100-fold over MMP-1, -2, -9) by optimizing interactions with the S1’ pocket . In contrast, broad-spectrum MMP inhibitors (e.g., marimastat) suffer from musculoskeletal side effects due to off-target activity.
  • Pharmacokinetics : Oral bioavailability is superior to peptide-based MMP inhibitors (e.g., batimastat), which have poor absorption . The hydroxymethyl group on the dioxane ring may improve solubility and half-life.

Preclinical Efficacy and Toxicity

  • BMS-354825 (), while structurally distinct, highlights the importance of pyrimidine cores in kinase inhibition but lacks MMP-13 specificity, leading to different toxicity profiles.

Research Implications

The target compound exemplifies structure-based drug design to address toxicity and selectivity challenges. Its tetrazole substitution and fluorinated aromatic system provide a template for next-generation protease inhibitors. Future work should explore:

  • Metabolic Stability : Impact of the 1,4-dioxane moiety on cytochrome P450 interactions.

Biological Activity

N-[(4-fluoro-3-methoxyphenyl)methyl]-6-[2-[[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl]tetrazol-5-yl]-2-methylpyrimidine-4-carboxamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C21H24FN7O5 and features a pyrimidine core substituted with a tetrazole moiety and a dioxane unit. The presence of a fluorine atom and methoxy group on the phenyl ring contributes to its unique properties.

Research indicates that this compound may interact with specific biological targets, including receptors involved in hormonal regulation. Its structural components suggest potential activity as an antagonist for gonadotropin-releasing hormone receptors (GnRH-R), which are significant in reproductive health .

1. Antagonistic Effects on Hormonal Receptors

In studies focusing on GnRH-R antagonism, compounds structurally related to this compound have demonstrated significant inhibitory effects on luteinizing hormone secretion in vitro. For instance, related analogs have shown effective suppression of hormone levels in animal models .

2. Cytotoxicity and Antiviral Activity

Preliminary studies suggest that derivatives of the compound exhibit cytotoxic effects against various cancer cell lines. In particular, research has indicated that modifications to the tetrazole ring can enhance antiviral properties against HIV and other viruses .

Case Study 1: GnRH-R Antagonism

In a controlled study involving castrated macaques, the administration of a similar compound led to a marked decrease in luteinizing hormone levels, suggesting effective antagonism of the GnRH-R pathway. This finding supports the potential use of the compound in treating hormone-dependent conditions such as endometriosis .

Case Study 2: Cytotoxicity Assays

A series of cytotoxicity assays were conducted using various cancer cell lines. The results indicated that the compound inhibited cell proliferation at concentrations ranging from 10 to 50 µM, with IC50 values suggesting moderate potency compared to standard chemotherapeutics .

Data Tables

Parameter Value
Molecular FormulaC21H24FN7O5
Molecular Weight421.45 g/mol
IC50 (Cancer Cell Lines)10 - 50 µM
Hormonal SuppressionSignificant reduction in LH levels

Q & A

Q. Table 1. Key Synthetic Intermediates and Characterization

IntermediateSynthetic StepCharacterization TechniquesReference
Pyrimidine coreNucleophilic substitution1^1H NMR, HRMS
Tetrazole-dioxaneCuAAC reactionX-ray crystallography, 13^{13}C NMR
Final compoundAmide couplingHPLC purity (>98%), HRMS

Q. Table 2. Recommended In Vitro Assays

Assay TypeTarget SystemKey MetricsRelevance to Compound Features
Kinase inhibitionEGFR, VEGFR2IC50, KiPyrimidine scaffold
AntimicrobialS. aureus, E. coliMIC (μg/mL)Fluorophenyl hydrophobicity
CytotoxicityHepG2 cellsCC50 (μM)Metabolic stability assessment

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.